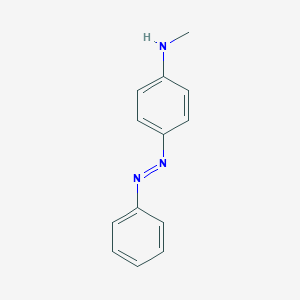

4-(Methylamino)azobenzene

Descripción

Historical Context and Evolution of Azobenzene (B91143) Derivatives in Molecular Science

The journey of azobenzene and its derivatives in the realm of molecular science is a fascinating narrative of discovery and innovation. First synthesized in the mid-19th century, azobenzene's initial allure was its vibrant color, which made it a valuable compound for industrial applications as a synthetic dye. digitellinc.com Azobenzene itself is a chemical compound composed of two phenyl rings linked by a nitrogen double bond (N=N). wikipedia.org This basic structure is the parent of a wide class of similar compounds often referred to as azobenzenes or simply "azos". wikipedia.org

A pivotal moment in the history of azobenzene research occurred in 1937 with the discovery of its ability to undergo reversible isomerization between its trans and cis forms when exposed to light. digitellinc.commdpi.com This photoisomerization property, where the molecule can be switched between two distinct geometric states, opened up a new frontier of scientific exploration. digitellinc.com The more stable, linear trans isomer can be converted to the bent, metastable cis isomer upon irradiation with light of a specific wavelength, typically in the UV region. mcgill.ca The reverse transformation, from cis back to trans, can be triggered by visible light or can occur thermally in the dark. mcgill.caresearchgate.net

The decades that followed saw a burgeoning interest in the photochemical properties of azobenzenes. Research in the 1950s laid the fundamental groundwork for understanding the mechanisms of this light-induced transformation. digitellinc.com Scientists began to realize the immense potential of harnessing this molecular motion. This led to the expansion of azobenzene's applicability into materials science, where it became a key component in the development of "smart" materials. These materials, such as actuators and molecular switches, could alter their shape and mechanical properties in response to light stimuli. digitellinc.com The unique photoresponsive nature of azobenzenes has also been exploited in a wide array of other applications, including drug delivery systems, photobiology, photonics, and robotics. digitellinc.comnih.govresearchgate.net

The classical methods for synthesizing azo compounds include the azo coupling reaction, the Mills reaction, and the Wallach reaction. rsc.org More contemporary methods have also been developed, expanding the synthetic toolbox available to chemists. rsc.org The continuous development of synthetic methodologies has been crucial in creating a diverse library of azobenzene derivatives with tailored properties.

Significance of N-Substitution in Azobenzene Chromophores

The properties of azobenzene can be finely tuned by attaching various substituent groups to the phenyl rings. This is particularly true for N-substitution, which refers to the introduction of nitrogen-containing groups. The nature and position of these substituents can profoundly influence the electronic and, consequently, the photochemical properties of the azobenzene chromophore.

Based on their substitution patterns, azobenzenes have been categorized into three main spectroscopic classes: azobenzene-type, aminoazobenzene-type, and pseudo-stilbenes. mdpi.com

Azobenzene-type molecules are the parent compounds and their simple derivatives. mdpi.com

Aminoazobenzene-type molecules are substituted with an electron-donating group, such as an amino (-NH2) group, at the ortho- or para- position. mcgill.ca This substitution leads to a significant shift in the absorption spectrum, with strong absorption in the visible blue region. mcgill.ca The introduction of an amino group, an electron-donating substituent, at the para-position results in a red-shifted absorbance spectrum. researchgate.net

Pseudo-stilbenes are characterized by a "push-pull" system, where one phenyl ring is substituted with an electron-donating group and the other with an electron-withdrawing group at the 4 and 4' positions. mcgill.ca This arrangement creates a highly asymmetric electron distribution, leading to strong and broad absorption throughout the visible spectrum and giving rise to non-linear optical properties. mcgill.ca

The introduction of an N-methylamino group, as in 4-(Methylamino)azobenzene, is a form of N-substitution that modifies the electronic properties of the azobenzene core. This modification affects the energy levels of the molecular orbitals involved in the electronic transitions, thereby altering the absorption spectrum and the photoisomerization behavior. For instance, the substitution of azobenzene at the para positions with an electron-donor like an amino group leads to a powerfully asymmetric electron distribution. researchgate.net

Furthermore, the rate of the thermal cis-to-trans isomerization, a key parameter for the application of azobenzenes as molecular switches, is highly dependent on the substitution pattern. beilstein-journals.org Appropriate modification of the substituents on the azobenzene core is a primary strategy for modulating this thermal relaxation rate. beilstein-journals.org

Current Research Landscape of this compound and its Analogues

Current research on this compound and its analogues is vibrant and diverse, spanning multiple scientific disciplines. A significant area of investigation focuses on the unique photo-mechanical properties of crystalline this compound. It has been reported that micron-sized crystals of this compound exhibit a "crawling" motion on a glass surface when irradiated with monochromatic visible light. mdpi.com This phenomenon, a form of negative phototaxis, is driven by the continuous melting and recrystallization of the crystal under illumination. mdpi.comresearchgate.net Researchers are exploring the potential of this light-induced motion for applications such as the transportation of nano- and micro-materials. mdpi.com The melting point of this compound is reported to be 87 °C. mdpi.com

Analogues of this compound, such as 4-(Dimethylamino)azobenzene (DAB), are also the subject of extensive research. DAB and its derivatives have been studied for their potential carcinogenic activities. nih.gov For example, research has shown that derivatives like 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene can induce liver hyperplastic nodules and hepatocellular carcinomas in rats. nih.gov

In the field of materials science, polymers containing analogues like 4'-{(X-methacryloyloxyalkylene)methylamino}-4-nitroazobenzene are being synthesized and characterized for their liquid crystalline properties. acs.org These polymers exhibit smectic A mesophases, and their properties can be tuned by altering the length of the alkylene spacer. acs.org

Furthermore, the photoisomerization dynamics of push-pull azobenzene derivatives, such as 4-nitro-4′-dimethylamino-azobenzene (NDAB), are being investigated using advanced spectroscopic techniques like Femtosecond Stimulated Raman Spectroscopy (FSRS). rsc.orgresearchgate.net These studies aim to elucidate the structural transients and the mechanism of the ultrafast trans → cis photoisomerization. rsc.org

The synthesis and spectroscopic properties of azobenzene derivatives conjugated to biomolecules, such as G-quadruplex forming oligonucleotides, are also being explored. mdpi.comnih.gov For instance, the conjugation of a 5'-(4-dimethylamino)azobenzene moiety to such oligonucleotides has been shown to influence their structural behavior and fluorescence properties. mdpi.comnih.gov

The ability to form surface relief gratings (SRGs) on single crystals of 4-(dimethylamino)azobenzene by irradiation with coherent laser beams has also been demonstrated, highlighting its potential in photonics and optical data storage. aip.org

The following interactive data table summarizes some of the key properties and research findings related to this compound and its analogues.

| Compound Name | Property / Research Finding | Reference(s) |

| This compound | Exhibits photoinduced crawling motion in crystalline form. | mdpi.comresearchgate.net |

| Melting point: 87 °C. | mdpi.com | |

| 4-(Dimethylamino)azobenzene (DAB) | Studied for carcinogenic activity. | nih.gov |

| Used in the formation of surface relief gratings on single crystals. | aip.org | |

| 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene | Induces liver hyperplastic nodules and hepatocellular carcinomas in rats. | nih.gov |

| 4'-{(X-methacryloyloxyalkylene)methylamino}-4-nitroazobenzene | Forms liquid crystalline polymers with smectic A mesophases. | acs.org |

| 4-nitro-4′-dimethylamino-azobenzene (NDAB) | Subject of femtosecond stimulated Raman spectroscopy studies to understand photoisomerization dynamics. | rsc.orgresearchgate.net |

| 5'-(4-dimethylamino)azobenzene conjugated G-quadruplexes | Influences the structural behavior and fluorescence of oligonucleotides. | mdpi.comnih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOXITJAUZNAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023342 | |

| Record name | 4-(Methylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-90-9 | |

| Record name | N-Methyl-4-(2-phenyldiazenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-aminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLAMINO)AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N974BFDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 4 Methylamino Azobenzene

Classical and Contemporary Approaches to Azobenzene (B91143) Synthesis

The formation of the characteristic azo (–N=N–) linkage is central to the synthesis of all azobenzenes. Over the years, several reliable methods have been established, each with distinct advantages depending on the desired substitution pattern of the final product.

Azo Coupling Reactions for Aminoazobenzene Precursors

The azo coupling reaction is a cornerstone of azo dye chemistry and a primary method for preparing aminoazobenzene precursors. This electrophilic aromatic substitution involves the reaction of an aromatic diazonium salt with an electron-rich coupling agent, such as an aniline (B41778) or a phenol. rsc.org

To synthesize a precursor like 4-aminoazobenzene (B166484), the process typically begins with the diazotization of an aromatic amine. For instance, aniline is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form a benzene (B151609) diazonium chloride solution. acs.org This diazonium salt then acts as the electrophile.

The subsequent coupling step involves reacting the diazonium salt with an excess of an electron-rich aromatic amine, like aniline itself. acs.orgresearchgate.netnih.gov The coupling occurs at the para-position of the amine due to the strong activating and para-directing nature of the amino group, leading to the formation of the azo linkage and yielding the aminoazobenzene structure. acs.org The reaction initially forms a diazoamino intermediate which then rearranges to the more stable p-aminoazobenzene. researchgate.netnih.gov This method is highly effective for producing symmetrically substituted or specific asymmetrically substituted aminoazobenzenes that can be later modified.

Mills Reaction for Asymmetric Azobenzene Scaffolds

For the synthesis of unsymmetrical azobenzenes, where the two aromatic rings bear different substituents, the Mills reaction is a particularly powerful and widely used strategy. rsc.orgresearchgate.net First described by Baeyer and further investigated by Mills, this reaction involves the condensation of an aromatic nitroso compound with an aniline, typically in an acidic medium like acetic acid. nih.govbeilstein-journals.org

The key advantage of the Mills reaction is its directness in creating asymmetry, as it avoids the potential for self-coupling that can occur in other methods. pnas.org The reaction proceeds best when there is a significant electronic difference between the reactants, for example, using an electron-poor nitrosobenzene (B162901) and an electron-rich aniline. nih.govbeilstein-journals.org This method has been adapted for modern synthetic applications, including continuous flow setups, which allow for reproducible and large-scale synthesis of non-symmetric azobenzenes. nih.govbeilstein-journals.org However, a potential side reaction is the formation of azoxybenzene, particularly when using electron-rich anilines that can reduce the nitrosoarene starting material. escholarship.org

Table 1: Examples of Asymmetric Azobenzene Synthesis via Mills Reaction This table is interactive. You can sort and filter the data.

| Aniline Reactant | Nitroso Reactant | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | Nitrosobenzene | Acetic Acid, 70°C, 50 min (Flow) | >99% | nih.govbeilstein-journals.org |

| 4-Methoxyaniline | Nitrosobenzene | Acetic Acid, 70°C, 50 min (Flow) | >99% | nih.govbeilstein-journals.org |

| 4-Bromoaniline | Nitrosobenzene | Acetic Acid, 70°C, 50 min (Flow) | 90% | nih.govbeilstein-journals.org |

| 3-Methoxyaniline | Nitrosobenzene | Acetic Acid, 70°C, 50 min (Flow) | 7% | nih.gov |

| 1,4-Phenylenediamine | Nitrosobenzene | Acetic Acid, rt, 24h | 26% | rsc.org |

| p-Nitroaniline | Nitrosobenzene | Acetic Acid, rt, 24h | 18% | rsc.org |

Oxidative Coupling of Anilines for Azo Compounds

A more direct and atom-economical approach to symmetrical azobenzenes is the oxidative coupling of anilines. This method involves the direct oxidation of two molecules of a primary aniline to form the azo bond. While traditional methods used strong stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄), contemporary research has focused on developing milder and more selective catalytic systems. nih.govtxst.edu

Recent advances have introduced a variety of heterogeneous and homogeneous catalysts that can efficiently mediate this transformation using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. nih.gov These catalytic systems often involve transition metals, which can exist in various valence states to facilitate the electron transfer processes. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's selectivity, minimizing the formation of by-products such as nitrobenzenes or azoxybenzenes. nih.govpreprints.org

Table 2: Contemporary Catalytic Systems for Oxidative Coupling of Anilines This table is interactive. You can sort and filter the data.

| Catalyst System | Oxidant | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| OMS-2 (Manganese Oxide) | Air | Toluene | 110°C | Good conversion and selectivity for symmetric and unsymmetric azobenzenes. | nih.govrsc.org |

| {P₄Mo₆}-based Co-complex | Visible Light | Acetonitrile | Room Temp | Realized visible-light-driven conversion of aniline to azobenzene. | acs.org |

| Cu-CeO₂ Nanoparticles | H₂O₂ | Acetonitrile | 80°C | High yield and selectivity (92%) for azobenzene. | nih.govpreprints.org |

| Ni₃Fe-MOF-OH | Electrocatalysis | - | Room Temp | Anodic oxidation of aniline coupled with cathodic reduction of nitrobenzene. | nih.govpreprints.org |

| h-CoNC (Cobalt-Nitrogen-Carbon) | O₂ | Toluene | 100°C | Single-atom catalyst showing high efficiency. | researchgate.net |

Targeted Synthesis of 4-(Methylamino)azobenzene and Analogues

The synthesis of the specific compound this compound requires strategies not only to form the azobenzene core but also to introduce the methylamino group in the correct position.

Synthesis of N-Hydroxy-4-(methylamino)azobenzene Derivatives

The synthesis of N-hydroxy-4-(methylamino)azobenzene (N-HO-MAB) is of significant interest due to its role as a reactive metabolite. This derivative is not typically formed by building the azobenzene scaffold with the hydroxylamino group already in place, but rather by the post-synthesis modification of this compound itself.

The key transformation is the N-oxidation of the secondary amine (the methylamino group). This reaction can be inferred from metabolic studies where N-methyl-4-aminoazobenzene is converted to N-HO-MAB by monooxygenases. pnas.orgaacrjournals.org In a laboratory setting, this oxidation can be accomplished using various oxidizing agents known to convert secondary amines to N-hydroxyamines. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or carefully controlled conditions with hydrogen peroxide could achieve this transformation. The resulting N-hydroxy-N-methylamino group is a critical feature found in several biologically active molecules. aacrjournals.org

Preparation of N,N-Dimethylated Azobenzene Analogues

The N,N-dimethylated analogue of this compound, known as N,N-dimethyl-4-aminoazobenzene or Methyl Yellow, is a well-studied azo dye. wikipedia.org Its synthesis and the preparation of its derivatives have been explored through various methods.

One common synthetic route involves the reaction of N,N-dimethylaniline with a diazonium salt derived from an aniline. wikipedia.org For instance, the synthesis of 4-amino-4'-(dimethylamino)azobenzene can be achieved by heating a suspension of 4-nitro-4'-(dimethylamino)azobenzene in ethanol (B145695) and treating it with sodium hydrogen sulfide (B99878) solution. prepchem.com This reduction of the nitro group to an amino group yields the desired N,N-dimethylated azobenzene analogue.

The synthesis of various substituted N,N-dimethyl-4-aminoazobenzene derivatives has also been described, where different substituents are introduced on the phenyl rings. capes.gov.brresearchgate.net The choice of synthetic method often depends on the desired substitution pattern and the potential for steric hindrance effects. capes.gov.br For example, the condensation of substituted nitrosobenzenes with aniline or substituted anilines with nitrosobenzene has been kinetically studied to understand the reaction mechanisms. researchgate.net

Table 1: Synthesis of N,N-Dimethylated Azobenzene Analogues

| Product | Starting Materials | Reagents and Conditions | Reference |

|---|---|---|---|

| 4-amino-4'-(dimethylamino)azobenzene | 4-nitro-4'-(dimethylamino)azobenzene, ethanol | Sodium hydrogen sulfide solution, heat | prepchem.com |

| N,N-Dimethyl-4-aminoazobenzene (Methyl Yellow) | N,N-dimethylaniline, Aniline (via diazonium salt) | Diazotization followed by azo coupling | wikipedia.org |

Derivatization for Advanced Functionalization

The functionalization of this compound and its N,N-dimethylated counterparts is essential for their application in advanced materials. These modifications aim to improve properties like solubility, enable conjugation to other molecules, and facilitate the formation of metal complexes.

Chemical Modifications for Solubility and Conjugation

Improving the water solubility of azobenzene derivatives is crucial for their use in biological and aqueous systems. One strategy involves introducing hydrophilic groups. For instance, the synthesis of water-soluble Schiff base ligands can be achieved by incorporating moieties like sulfonate or carboxyl groups. rsc.org

Conjugation to other molecules, such as polymers or biomolecules, allows for the development of photoresponsive materials. For example, 4-(dimethylamino)azobenzene has been conjugated to G-quadruplex forming oligonucleotides. mdpi.comresearchgate.netresearchgate.netmdpi.comcnr.it This is often achieved by first synthesizing a derivative of the azobenzene with a suitable linker, such as a glycerol (B35011) moiety, which can then be converted into a phosphoramidite (B1245037) building block for solid-phase oligonucleotide synthesis. mdpi.com The introduction of functional groups like hydroxyl or carboxyl groups on the azobenzene scaffold also facilitates conjugation. africanscientistjournal.org

Table 2: Strategies for Solubility and Conjugation

| Modification | Strategy | Example | Reference |

|---|---|---|---|

| Increased Solubility | Introduction of hydrophilic groups | Synthesis of water-soluble Schiff bases with sulfonate groups. | rsc.org |

| Conjugation to Oligonucleotides | Synthesis of a phosphoramidite derivative | (R, E)-3-(4-((4-(dimethylamino)phenyl)diazenyl)phenoxy)propane-1,2-diol was synthesized and used for conjugation to DNA. mdpi.com | mdpi.comresearchgate.netresearchgate.net |

Synthesis of Azobenzene-Containing Schiff Bases

Schiff bases derived from azobenzene compounds are versatile ligands for metal complexes and have applications as dyes and functional materials. mdpi.comresearchgate.net The synthesis typically involves the condensation reaction between an amino-substituted azobenzene and an aldehyde or ketone. mdpi.comnih.gov

For instance, azobenzene Schiff bases can be synthesized by reacting 4-aminoazobenzene with aldehydes like o-vanillin in methanol. mdpi.comnih.gov The resulting Schiff base can then be used to form metal complexes. nih.gov Another approach involves the synthesis of an azo compound containing an aldehyde group, which is then reacted with an amine to form the Schiff base. mdpi.com The reaction conditions, such as solvent and catalyst, can be varied to optimize the yield and purity of the product. nepjol.info

A variety of azobenzene-containing Schiff bases have been synthesized using different substituted anilines and aldehydes, leading to a diverse library of ligands with different electronic and steric properties. mdpi.comresearchgate.netalayen.edu.iq

Table 3: Synthesis of Azobenzene-Containing Schiff Bases

| Schiff Base Ligand | Starting Materials | Reaction Conditions | Reference |

|---|---|---|---|

| Ligand from 4-aminoazobenzene and o-vanillin | 4-aminoazobenzene, o-vanillin | Methanol, reflux | nih.gov |

| Azo-Schiff base from an azo-aldehyde | Azo-aldehyde, N-aminopyrimidin-2-one | Ethanol, reflux | mdpi.com |

Preparation of Metal Complexes Incorporating Azobenzene Moieties

Azobenzene derivatives, particularly those containing Schiff base ligands, are excellent candidates for the synthesis of metal complexes. acs.orgrsc.org These complexes can exhibit interesting properties, including photo-switchable behavior and catalytic activity. rsc.org

A general method for preparing these complexes involves reacting the azobenzene-containing ligand with a metal salt in a suitable solvent. nih.gov For example, metal complexes of Ni(II), Co(II), Zn(II), Cu(II), Mn(II), and Zr(IV) have been prepared using a Schiff base derived from 4-aminoazobenzene and o-vanillin. nih.gov The reaction is often carried out in methanol, and the resulting complex precipitates from the solution. nih.gov

Palladium(II) complexes of azobenzene-containing Schiff base ligands have also been synthesized and characterized. acs.org These complexes can act as dichroic dyes. Additionally, dicyclopalladated complexes of azobenzene derivatives have been prepared, where the palladium atom coordinates directly to the aromatic ring of the azobenzene. nih.gov Aluminum(III) and zinc(II) complexes of azobenzene-containing ligands have been investigated for their use in ring-opening polymerization. rsc.org The stoichiometry of the resulting metal complexes, often found to be 1:2 (metal:ligand), can be determined using methods like the mole-ratio method. researchgate.netajol.info

Table 4: Metal Complexes with Azobenzene Ligands

| Metal Ion | Ligand Type | Resulting Complex Application/Property | Reference |

|---|---|---|---|

| Ni(II), Pd(II) | Azobenzene-containing Schiff base | Dichroic dyes | acs.org |

| Al(III), Zn(II) | Photoactive Schiff base with azobenzene moieties | Ring-opening polymerization catalysts | rsc.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Zr(IV) | Schiff base from 4-aminoazobenzene and o-vanillin | Antimicrobial and anticancer screening | nih.gov |

Photochemical Isomerization Mechanisms and Dynamics of 4 Methylamino Azobenzene

Unravelling Trans-Cis Photoisomerization Pathways

The conversion from the thermodynamically stable trans isomer to the metastable cis isomer is initiated by the absorption of light, typically in the UV-A or visible region, which promotes the molecule to an electronically excited state. beilstein-journals.orgmpg.de The subsequent relaxation back to the ground state is a complex process involving distinct molecular motions and non-radiative decay pathways that determine the isomerization outcome. For azobenzene (B91143) derivatives, two primary mechanisms, rotation and inversion, have been extensively investigated. mpg.deresearchgate.net

The rotational mechanism involves a twisting motion around the central nitrogen-nitrogen double bond (N=N). mpg.dearxiv.org Upon electronic excitation, particularly to the S1 (n,π*) state, the N=N bond loses some of its double-bond character, facilitating rotation. researchgate.netresearchgate.net The key reaction coordinate in this pathway is the CNNC dihedral angle, which changes from approximately 180° in the planar trans state to nearly 90° in the twisted transition state. researchgate.netacs.orgacs.org From this perpendicular geometry, the molecule can relax to either the cis or trans ground state. acs.org

Computational studies and experimental evidence suggest that for many azobenzene derivatives, including those with amino substituents like 4-aminoazobenzene (B166484), the rotational pathway is the dominant mechanism for photoisomerization following S1 excitation. researchgate.netresearchgate.net Femtosecond fluorescence anisotropy measurements on azobenzene have attributed the depolarization of fluorescence to the out-of-plane CNNC torsional motion as the molecule proceeds towards a twisted geometry, supporting the involvement of the rotation channel. acs.org This pathway is characterized by its efficiency in deactivating the excited state and leading to isomerization. arxiv.org

The inversion mechanism, in contrast to rotation, proceeds through an in-plane motion. It involves the rehybridization of one of the nitrogen atoms from sp² to sp, leading to a linear C-N-N bond angle (approaching 180°) in the transition state. mpg.denih.govresearchgate.net During this process, the CNNC dihedral angle remains largely planar. mpg.de This pathway is generally associated with a higher energy barrier for photoisomerization compared to the rotational pathway. researchgate.net

While the rotational mechanism is favored for photoisomerization, the inversion pathway is widely considered the preferred mechanism for the thermal cis-to-trans isomerization of many azobenzene derivatives, particularly in nonpolar solvents. researchgate.netnih.govacs.org However, for push-pull systems like 4-(dimethylamino)-4′-nitroazobenzene, studies have provided evidence that the thermal isomerization proceeds via a coplanar inversion transition state that is electronically similar to the trans isomer. rsc.org The competition between inversion and rotation is a central theme in azobenzene chemistry, with the favored pathway depending on the electronic state (ground vs. excited), substitution pattern, and solvent environment. nih.gov

The rapid and efficient isomerization of azobenzenes is explained by the concept of conical intersections, which are points of degeneracy between two electronic potential energy surfaces. core.ac.uk These intersections act as funnels, facilitating ultrafast, non-radiative decay from an excited state back to the ground state. core.ac.uk

For 4-(Methylamino)azobenzene, excitation with higher energy light populates the S2 (π,π) state. From here, the molecule typically undergoes a very fast internal conversion to the S1 (n,π) state, often on a sub-picosecond timescale. researchgate.netaip.org This S2/S1 internal conversion allows the molecule to access the S1 potential energy surface, regardless of the initial excitation. acs.org

Once on the S1 surface, the molecule relaxes along the potential energy landscape towards a minimum energy conical intersection with the ground state (S0). researchgate.netresearchgate.net For the dominant rotational pathway, this S1/S0 conical intersection is located at a geometry where the CNNC dihedral angle is twisted to approximately 90°. researchgate.netresearchgate.net Reaching this point allows the molecule to efficiently "drop" back to the S0 ground state potential energy surface. From this twisted geometry on the ground state, the molecule can then relax to form either the trans or cis isomer, completing the photoisomerization cycle. acs.org The existence and accessibility of these conical intersections are fundamental to the high quantum yields and rapid switching times observed in these molecular systems.

Investigations into Inversion Mechanisms at Nitrogen Centers

Kinetics of Thermal Cis-Trans Isomerization (Thermal Fading)

After photo-induced conversion to the cis form, this compound will spontaneously revert to the more thermodynamically stable trans isomer in the dark. This process, known as thermal back-isomerization or thermal fading, is a first-order kinetic process whose rate is highly sensitive to the molecular environment and structure. researchgate.netnih.gov The electron-donating methylamino group at the para position is known to lower the energy barrier for this thermal back isomerization. mdpi.com

Unlike unsubstituted azobenzene, where the rate of thermal isomerization is largely independent of solvent polarity, the kinetics for push-pull derivatives like this compound are strongly solvent-dependent. nih.govacs.org Specifically, the rate of thermal cis-to-trans isomerization is significantly accelerated in polar solvents compared to nonpolar ones. nih.govacs.orgresearchgate.net

The table below illustrates the effect of solvent polarity on the thermal isomerization rate constant for 4-aminoazobenzene, a close analog of this compound.

| Solvent | Polarity (Dielectric Constant, ε) | Rate Constant (k) at 25°C (s⁻¹) |

| n-Hexane | 1.88 | 0.00013 |

| Dioxane | 2.21 | 0.00035 |

| Tetrahydrofuran (THF) | 7.58 | 0.0011 |

| Acetonitrile | 37.5 | 0.0045 |

| Methanol | 32.7 | 0.0091 |

Data adapted from studies on 4-aminoazobenzene to demonstrate the trend. nih.govacs.org

Chemical substitution dramatically alters the rate of thermal cis-to-trans isomerization. The introduction of a strong electron-donating group, such as the methylamino group, in the para position creates a "push-pull" system that significantly accelerates thermal relaxation compared to unsubstituted azobenzene. researchgate.netnih.gov

The electron-donating group increases the electron density of the azo bridge, which facilitates the formation of the polar rotational transition state required for thermal isomerization. rsc.orgnih.gov This stabilization lowers the activation barrier. For instance, the half-life of the cis isomer of 4'-(dimethylamino)-N-(L-valyl-L-valyl-L-valyl)azobenzene-4-carboxamide was found to be too short to effectively disrupt hydrogen bonds in a self-assembled system, in stark contrast to its unsubstituted counterpart which had a long-lived cis state. nih.gov Similarly, esterification of 4-hydroxyazobenzene was found to dramatically slow the thermal relaxation by a factor of over 400, demonstrating the profound impact of the specific substituent on the isomerization kinetics. sciencepublishinggroup.com

The following table provides a qualitative comparison of thermal isomerization half-lives for different types of azobenzene derivatives.

| Compound Type | Example Substituent(s) | Typical cis-Isomer Half-Life (at RT) | Isomerization Mechanism |

| Azobenzene | None | Hours to Days | Inversion |

| Push-Pull Azobenzene | 4-Amino, 4'-Nitro | Seconds to Minutes | Rotation |

| Hydroxyazobenzene | 4-Hydroxy | Minutes | Inversion (influenced by H-bonding) |

| Ortho-Substituted | 2,2',6,6'-Tetramethoxy | Days | Rotation (sterically hindered) |

Data compiled from multiple sources to illustrate general trends. researchgate.netresearchgate.netnih.govscholaris.ca

Influence of Solvent Polarity on Isomerization Kinetics

Excited State Deactivation Pathways

Upon absorption of light, molecules of this compound are promoted to an electronically excited state. The subsequent return to the ground state, or deactivation, can occur through several competing pathways. These pathways can be broadly categorized as photochemical (leading to a change in molecular structure) and photophysical (where the molecule returns to its original structure by releasing energy).

Competing Photochemical and Photophysical Processes

The primary photochemical process for azobenzenes, including this compound, is the trans-cis isomerization around the central nitrogen-nitrogen double bond (N=N). This process is in direct competition with photophysical deactivation pathways such as fluorescence and non-radiative decay through internal conversion.

The environment, particularly solvent polarity, plays a crucial role in determining the dominant deactivation pathway. In many push-pull azobenzene systems, changing the solvent can selectively favor either photoisomerization or fluorescence from a TICT state.

Internal Conversion Dynamics and Vibrational Relaxation

Following electronic excitation, the molecule undergoes a series of rapid processes. Internal conversion is a non-radiative transition between electronic states of the same multiplicity (e.g., from a higher excited singlet state, S₂, to the first excited singlet state, S₁). For many azobenzenes, internal conversion from higher excited states to the S₁ state is extremely fast, occurring on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale.

From the S₁ state, the molecule can then either isomerize or decay back to the trans ground state. This process is also coupled with vibrational relaxation, where excess vibrational energy within the molecule is dissipated to the surrounding solvent molecules. This "cooling" of the molecule in its ground state typically occurs on a timescale of several picoseconds.

Detailed time-resolved spectroscopic data, which would provide precise time constants for the internal conversion and vibrational relaxation of this compound, are not available in the current body of literature. Studies on structurally similar compounds, such as 4-(dimethylamino)azobenzene, show that these processes are ultrafast, often completing within a few picoseconds. For instance, in a study of a push-pull azobenzene, the initial fluorescence decay, associated with excited-state dynamics, occurred in about 100 femtoseconds, with subsequent ground state recovery and vibrational cooling taking place over 0.8 to 5 picoseconds. It is plausible that this compound exhibits similarly rapid dynamics.

Quantum Yields and Wavelength Dependence of Photoisomerization

The quantum yield of photoisomerization (Φ) is a measure of the efficiency of the process, defined as the number of molecules that isomerize for each photon absorbed. This parameter is often dependent on the wavelength of light used for excitation.

For azobenzene and its derivatives, it is a well-documented phenomenon that the quantum yield can vary significantly depending on whether the excitation is into the lower energy n→π* absorption band or the higher energy π→π* band. This violation of Kasha's rule (which posits that the quantum yield of a photochemical reaction should be independent of the excitation wavelength) is a key feature of azobenzene photochemistry. The difference in quantum yields is often attributed to different deactivation pathways being accessible from the different initial excited states.

Specific quantum yield values for the trans-to-cis and cis-to-trans isomerization of this compound at various wavelengths have not been reported. For comparison, the quantum yield for the trans-to-cis isomerization of unsubstituted azobenzene is approximately 0.11 upon excitation into its π→π* band and around 0.25 for n→π* excitation. The presence of the methylamino group is expected to modify these values.

Research on this compound has confirmed its photoisomerization capability. It has been observed that the trans isomer is a solid at room temperature, while the cis isomer is a liquid. This property has been exploited to demonstrate photo-induced crawling motion of crystals of this compound under visible light irradiation. An absorbance spectrum for a thin film of this compound crystals has been published, showing a broad absorption that extends into the visible region, which is typical for amino-substituted azobenzenes.

Spectroscopic Characterization and Electronic Structure Elucidation of 4 Methylamino Azobenzene

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the photoisomerization process of 4-(methylamino)azobenzene, which is central to its function as a molecular switch. Analysis of its absorption and emission characteristics reveals the nature of the electronic states involved and the dynamics of their interconversion.

The electronic spectrum of azobenzene (B91143) derivatives like this compound is characterized by two primary absorption bands in the UV-visible region, corresponding to π–π* and n–π* electronic transitions. chemicalbook.comresearchgate.net The trans isomer typically exhibits a strong π–π* transition and a weaker, lower-energy n–π* transition. researchgate.net For the parent azobenzene molecule, the intense π–π* band is found in the UV region, while the much weaker, symmetry-forbidden n–π* band appears in the visible range (around 450 nm). chemicalbook.comacs.org

The introduction of a "push-pull" configuration, with an electron-donating group (like methylamino) at one end and an electron-withdrawing group at the other, significantly alters the electronic structure. chemicalbook.com Specifically, the push-pull substitution in compounds analogous to this compound leads to a bathochromic (red) shift of the π–π* transition. chemicalbook.comresearchgate.net This shift is due to the stabilization of the π* lowest unoccupied molecular orbital (LUMO) and destabilization of the π highest occupied molecular orbital (HOMO), which reduces the energy gap for the transition. chemicalbook.com This intense π–π* band, which gains significant charge-transfer (CT) character, often shifts far enough to the red to overlap with the much weaker n–π* band. researchgate.netiphy.ac.cn

For example, in a similar push-pull derivative, the main absorption band centered around 500 nm is assigned to a π–π* transition with charge transfer character, while the less intense n–π* transition is calculated to be around 541 nm. iphy.ac.cn The cis isomer, having a distorted structure and shorter π-conjugation length, typically shows higher-energy π–π* transitions compared to the trans isomer. iphy.ac.cn The ability to selectively excite these different electronic states is key to controlling the photoisomerization process. chemicalbook.comacs.org

Table 1: Typical Electronic Transitions in Push-Pull Azobenzene Isomers

| Transition Type | Isomer | Typical Wavelength Region | Intensity | Characteristics |

|---|---|---|---|---|

| π–π* | Trans | 400–550 nm | High | Strong charge-transfer (CT) character, sensitive to solvent polarity. researchgate.net |

| n–π* | Trans | 450–550 nm | Low | Often overlapped by the more intense π–π* band. researchgate.netiphy.ac.cn |

| π–π* | Cis | Higher energy (UV) | Moderate | Blue-shifted compared to trans isomer due to distorted geometry. iphy.ac.cn |

Femtosecond time-resolved spectroscopy has been crucial in mapping the ultrafast events that follow photoexcitation in push-pull azobenzenes. Studies on closely related compounds like 4-nitro-4'-(dimethylamino)azobenzene reveal that the photodynamics are complex and occur on sub-picosecond timescales. nih.govwm.edu

Upon excitation, the fluorescence dynamics are often biphasic. An initial, intense fluorescence with a narrow spectrum decays rapidly, on a timescale of approximately 100 fs. nih.govwm.eduwiley.com This initial decay is associated with the wavepacket moving away from the Franck-Condon region of the photo-excited ππ* state. wiley.com This is followed by the rise of a much weaker, broad, red-shifted emission, which decays on a longer timescale of about 1 picosecond. nih.govwm.edu This second phase is linked to the isomerization process and internal conversion back to the ground state. wiley.com

Transient absorption studies provide complementary information, particularly on the ground-state recovery. For push-pull azobenzenes, the ground state is observed to recover in approximately 0.8 to 1 picosecond, confirming that this timescale is associated with the completion of the isomerization cycle and electronic deactivation. nih.govwiley.com Subsequent small spectral changes occurring over several picoseconds (~5 ps) are attributed to vibrational cooling in the newly formed ground-state isomer. nih.gov Despite the significant changes in the excited-state character induced by push-pull substitution, the core photodynamical behavior appears surprisingly robust compared to the parent azobenzene molecule. nih.govwm.edu

The azobenzene moiety in this compound can act as an efficient fluorescence quencher, and this quenching can be modulated by external stimuli, forming the basis for "off-on" fluorescent probes. derpharmachemica.comrsc.org Azobenzene derivatives are well-known non-fluorescent energy acceptors and have been widely used to quench the emission of nearby fluorophores through processes like Förster Resonance Energy Transfer (FRET). derpharmachemica.comrsc.orgchemicalbook.com

A key external stimulus is the chemical environment. For instance, in enzyme-activatable probes, an azobenzene derivative quenches a fluorophore. derpharmachemica.comrsc.org The fluorescence remains "off" until a specific enzyme, such as an azoreductase present in hypoxic (low oxygen) environments, cleaves the azo (–N=N–) bond. derpharmachemica.comrsc.org This breakage disrupts the FRET process, spatially separating the quencher from the fluorophore and causing a recovery of strong fluorescence, thus switching the probe to the "on" state. derpharmachemica.comrsc.org

Other stimuli can also control the quenching efficiency. The photoisomerization of the azobenzene unit itself can alter the quenching. The trans-to-cis isomerization induced by UV light can change the distance and orientation between the azobenzene quencher and the fluorophore, thereby modulating the fluorescence intensity. Furthermore, factors like pH and temperature can influence the aggregation state or conformation of polymers containing azobenzene moieties, which in turn affects the photoisomerization efficiency and the resulting fluorescence emission. For example, under acidic conditions, aggregation can inhibit the trans-to-cis photo-isomerism, leading to a different fluorescence response compared to neutral or basic conditions.

Table 2: Control of Fluorescence by External Stimuli in Azobenzene-Based Systems

| Stimulus | Mechanism of Action | Result |

|---|---|---|

| Enzyme (Azoreductase) | Reductive cleavage of the azo bond. derpharmachemica.comrsc.org | Recovery of fluorescence ("Turn-on"). derpharmachemica.com |

| Light (UV/Visible) | Reversible trans-cis photoisomerization alters quencher-fluorophore orientation. | Modulation of fluorescence intensity. |

Ultrafast Fluorescence and Absorption Dynamics Studies

Vibrational Spectroscopy for Structural Conformation

Vibrational spectroscopy techniques, including FTIR and Raman, are indispensable for probing the molecular structure and conformation of this compound. They provide a detailed fingerprint of the molecule, allowing for the identification of specific functional groups and the characterization of structural changes during processes like photoisomerization.

FTIR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations, providing detailed structural information. For complex molecules like this compound, experimental spectra are often interpreted with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate harmonic vibrational frequencies and normal modes. nih.gov

In the FTIR spectrum of the closely related 4-(dimethylamino)azobenzene, several key vibrational modes can be identified. The C-H stretching vibrations of the phenyl rings and methyl groups are typically observed in the 2800-3100 cm⁻¹ region. The aromatic C=C stretching vibrations occur in the 1400-1600 cm⁻¹ range. A particularly important band is associated with the N=N stretching vibration, which is fundamental to the azobenzene core. This mode, along with C-N stretching vibrations, is crucial for understanding the electronic delocalization and changes during isomerization. nih.gov The table below summarizes key vibrational modes for trans-4-(dimethylamino)azobenzene, which are expected to be very similar for this compound.

Table 3: Selected FTIR Vibrational Modes for trans-4-(dimethylamino)azobenzene

| Frequency (cm⁻¹) (Experimental) | Frequency (cm⁻¹) (Calculated, B3LYP) | Assignment |

|---|---|---|

| 1603 | 1603 | Phenyl ring C=C stretch, C-N stretch |

| 1518 | 1520 | Phenyl ring C=C stretch, C-H in-plane bend |

| 1445 | 1449 | Phenyl ring C=C stretch, N=N stretch |

| 1366 | 1370 | C-N stretch (amino), Phenyl ring C=C stretch |

| 1144 | 1147 | C-N stretch (azo), Phenyl ring C-H in-plane bend |

| 843 | 845 | Phenyl ring C-H out-of-plane bend |

| 820 | 821 | Phenyl ring C-H out-of-plane bend |

Data derived from studies on 4-(dimethylamino)azobenzene (DAB) and 4-nitro-4’-(dimethylamino)azobenzene (NDAB). nih.gov

Raman spectroscopy, which detects inelastic scattering of light, is highly complementary to FTIR. It is particularly sensitive to symmetric vibrations and vibrations of the π-conjugated system, making it ideal for studying the azobenzene backbone. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band, can selectively enhance vibrations coupled to that electronic transition.

For push-pull azobenzenes, the most intense Raman bands are often found in the 1100-1600 cm⁻¹ region. A key feature is the N=N stretching mode (ν(N=N)), which is a strong indicator of the bond order and electronic structure of the azo group. In resonance Raman studies of compounds like 4-nitro-4'-dimethylamino-azobenzene, the short-time dynamics following photoexcitation show evolution along N=N, C-N, N-O, and C-C stretching coordinates, highlighting the vibrations that drive the initial structural changes. The ν(N=N) band is typically located in the 1400-1450 cm⁻¹ region. wm.edu Other prominent bands include a mode near 1140 cm⁻¹, often attributed to the C-N stretching vibration, and bands around 1380-1420 cm⁻¹ associated with coupled phenyl and azo group vibrations.

Table 4: Prominent Raman Bands for Push-Pull Azobenzene Derivatives

| Frequency (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~1595 cm⁻¹ | Phenyl ring stretch (ν₈ₐ) | Indicates electronic changes in the phenyl rings. wm.edu |

| ~1420 cm⁻¹ | N=N stretch (ν(N=N)) | Sensitive to the azo bond order and isomerization state. |

| ~1387 cm⁻¹ | Phenyl ring vibration | Coupled with the electronic system. |

| ~1138 cm⁻¹ | C-N stretch (ν(C-N)) | Reflects the strength of the donor-π system linkage. |

Frequencies are based on data for 4-sulfamyl-4′-dimethylaminoazobenzene and 4-N,N-dimethylamino-4′-ethynyl-azobenzene. wm.edu

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of azobenzene derivatives, enabling the clear identification of trans and cis isomers. The distinct electronic and spatial environments of the nuclei in each isomer result in unique chemical shifts in both ¹H and ¹³C NMR spectra. Generally, the planar and more stable trans isomer exhibits a different spectral pattern compared to the non-planar, higher-energy cis isomer.

For azobenzene compounds, the photoisomerization from the trans to the cis form typically induces an upfield shift (lower ppm value) for the aromatic proton signals. researchgate.net This shielding effect is attributed to the anisotropic effect of one phenyl ring on the other in the non-planar cis configuration. While specific NMR data for this compound (4-MAAB) is not extensively published, the principles can be understood from studies on analogous compounds like 4-aminoazobenzene (B166484) and 4-(dimethylamino)azobenzene. researchgate.netresearchgate.net The chemical shifts of the methylamino group and the aromatic protons would be expected to differ significantly between the two isomers.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY/EXSY (Nuclear Overhauser Effect/Exchange Spectroscopy), are particularly powerful. COSY helps in assigning the proton signals by identifying J-coupling networks within each phenyl ring, while NOESY/EXSY can detect through-space correlations and, crucially, the chemical exchange between the trans and cis isomers as they interconvert. researchgate.net

| Nucleus | Expected ¹H Chemical Shift (ppm) - trans Isomer | Expected ¹H Chemical Shift (ppm) - cis Isomer | Rationale for Difference |

| N-H | ~4.0 - 5.0 | ~3.8 - 4.8 | Change in hydrogen bonding environment and electronic effects. |

| N-CH₃ | ~2.9 - 3.1 | ~2.7 - 2.9 | Shielding effect in the more sterically crowded cis isomer. |

| Phenyl H (ortho to N=N) | ~7.7 - 7.9 | ~6.8 - 7.0 | Strong shielding from the anisotropic cone of the other phenyl ring. |

| Phenyl H (meta to N=N) | ~7.4 - 7.6 | ~7.2 - 7.4 | Moderate shielding effects. |

| Phenyl H (ortho to N-CH₃) | ~7.6 - 7.8 | ~6.6 - 6.8 | Strong shielding from the anisotropic cone of the other phenyl ring. |

| Phenyl H (meta to N-CH₃) | ~6.6 - 6.8 | ~6.5 - 6.7 | Minor shielding effects, influenced by both rings. |

| Note: The chemical shift values presented are representative and intended for illustrative purposes, based on general principles of azobenzene chemistry. Actual values may vary depending on solvent and experimental conditions. |

X-ray Diffraction for Crystalline Structure and Dynamics

X-ray Diffraction (XRD) is an indispensable tool for investigating the solid-state structure and dynamic processes of this compound. The trans isomer of 4-MAAB exists as a crystalline solid at room temperature, and its polycrystalline nature can be confirmed through powder XRD patterns, which show characteristic diffraction rings. researchgate.netresearchgate.net More advanced time-resolved X-ray diffraction methods have been pivotal in understanding the complex dynamics that occur upon photo-stimulation. mdpi.com

A remarkable property of 4-MAAB crystals is their ability to exhibit motion, such as crawling, under continuous irradiation with monochromatic visible light. researchgate.netmdpi.com This macroscopic effect is driven by a repeating cycle of photo-induced phase transitions at the molecular level. researchgate.net The process begins with the photoisomerization of the trans-4-MAAB molecules on the crystal surface to the cis isomer. mdpi.com This geometric change induces a phase transition from the crystalline solid to a liquid state. researchgate.netresearchgate.net

The cis isomer of 4-MAAB is thermally unstable and, in less than a second at room temperature, rapidly isomerizes back to the more stable trans form. mdpi.com This back-isomerization leads to recrystallization. The continuous and rapid cycle of photo-induced melting and subsequent thermal recrystallization creates a non-equilibrium state and generates an internal flow, which is the driving force behind the observed macroscopic motion of the crystal. researchgate.netmdpi.com

To probe the internal dynamics of 4-MAAB crystals during photoisomerization, a sophisticated technique known as Diffracted X-ray Tracking (DXT) has been employed. mdpi.comnih.gov The DXT method is a form of time-resolved X-ray diffraction that can track the rotational motion of nanocrystals in real-time. researchgate.net

In these experiments, Zinc Oxide (ZnO) particles are introduced as probes into the 4-MAAB crystals. researchgate.net The sample is then irradiated with visible light to induce the crawling motion, while simultaneously being exposed to white X-rays from a synchrotron source. mdpi.comnih.gov The highly crystalline ZnO particles produce bright Laue diffraction spots. As the 4-MAAB crystal undergoes its melting-recrystallization cycle, the resulting internal flow causes the embedded ZnO particles to rotate. researchgate.net This rotation is observed as a movement of the diffraction spots on the detector. nih.govresearchgate.net

Key findings from DXT studies on 4-MAAB include:

Light Intensity Dependence: The rotational motion of the ZnO particles was shown to increase as the intensity of the irradiating light increased, indicating a more vigorous internal flow within the crystal. researchgate.netmdpi.comnih.gov

Anisotropic Motion: Researchers discovered a distinct anisotropy in the rotational direction of the ZnO particles that occurs specifically during the crawling motion of the 4-MAAB crystals. mdpi.comnih.gov

Directional Flow: The anisotropic rotation revealed that the flow perpendicular to the supporting film on which the crystal rests is significantly enhanced during the crawling motion. researchgate.netnih.gov

These DXT experiments have provided unprecedented insight into the complex, light-induced internal dynamics of 4-MAAB, directly linking the molecular-level isomerization to the macroscopic motion of the crystal. mdpi.com

| Parameter | Description | Key Findings | Citations |

| Technique | Diffracted X-ray Tracking (DXT) | A time-resolved X-ray diffraction method to analyze the rotational motion of nanocrystal probes. | mdpi.comresearchgate.net |

| Probe Particles | Zinc Oxide (ZnO) nanocrystals | Embedded within the 4-MAAB crystals to act as tracers for internal motion. | researchgate.net |

| Stimulus | Monochromatic visible light (e.g., Blue LED) | Induces photoisomerization, leading to a crystal-to-liquid phase transition and subsequent crawling motion. | researchgate.netmdpi.com |

| Detection | Movement of ZnO diffraction spots | The rotation of ZnO particles, caused by the flow of liquid 4-MAAB, is tracked by observing the movement of their X-ray diffraction spots. | nih.gov |

| Primary Result | Visualization of internal dynamics | The DXT method successfully visualized the internal flow within the 4-MAAB crystal during its photo-induced motion. | mdpi.com |

| Correlation | Light intensity vs. Motion | The rotational velocity of the ZnO probes increased with higher light intensity, confirming a more vigorous internal flow. | researchgate.netnih.gov |

| Anisotropy | Directional preference of motion | The rotation of the ZnO probes was not random; it showed a preferred direction (anisotropy) linked to the crawling direction, particularly enhancing flow perpendicular to the substrate. | mdpi.comnih.gov |

Computational and Theoretical Investigations of 4 Methylamino Azobenzene

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools that have been widely used to investigate the properties of 4-(methylamino)azobenzene and related compounds. These methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure, geometry, and spectroscopic properties of these molecules.

Optimization of Ground and Excited State Geometries

DFT calculations are instrumental in determining the stable geometries of both the trans (E) and cis (Z) isomers of this compound in their ground electronic states. For the trans isomer, calculations consistently predict a planar or near-planar structure, which is the thermodynamically more stable form. researchgate.net In contrast, the cis isomer adopts a non-planar conformation.

Upon photoexcitation, the molecule undergoes significant geometric rearrangements. TD-DFT calculations can be used to optimize the geometries of the excited states, providing crucial information about the initial steps of the photoisomerization process. Studies have shown that upon excitation to the S1 state, the molecule can relax to a planar and symmetric minimum energy structure. acs.org These excited-state geometry optimizations are essential for understanding the pathways of photoisomerization and other photophysical processes.

Prediction of Electronic Excitation Energies and Oscillator Strengths

TD-DFT is a primary method for calculating the electronic absorption spectra of molecules like this compound. It can predict the energies of vertical electronic excitations and their corresponding oscillator strengths, which determine the intensity of the absorption bands. These calculations help in assigning the experimentally observed absorption bands to specific electronic transitions, such as the n→π* and π→π* transitions characteristic of azobenzenes. mdpi.comnih.gov

For instance, TD-DFT calculations have been used to investigate the electronic spectra of various azobenzene (B91143) derivatives, showing good agreement with experimental data. nih.gov The introduction of substituents, such as the methylamino group, can significantly influence the electronic transitions. Push-pull systems, where an electron-donating group (like methylamino) and an electron-withdrawing group are present, often exhibit a red-shift in their π→π* transition due to an enhanced charge-transfer character. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a key role in the chemical reactivity and electronic properties of a molecule. DFT calculations provide a means to visualize and quantify the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that correlates with the molecule's electronic excitation energy and chemical stability.

In this compound, the HOMO is typically localized on the electron-rich part of the molecule, including the methylamino group and the adjacent phenyl ring, while the LUMO is often centered on the azo bridge and the other phenyl ring. The HOMO-LUMO gap can be modulated by substituents, which in turn affects the molecule's absorption spectrum and photo-switching properties. kpfu.ru

Ab Initio Methods for Excited State Dynamics (e.g., CASSCF)

While DFT and TD-DFT are powerful for many applications, they can sometimes fail to accurately describe certain aspects of excited-state potential energy surfaces, particularly in regions of strong electron correlation or near conical intersections. For a more rigorous treatment of excited-state dynamics, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are often employed. rsc.org

CASSCF explicitly includes multiple electronic configurations, providing a more accurate description of the electronic wave function in cases where single-reference methods like DFT are inadequate. This is particularly important for studying the non-adiabatic transitions that govern the ultrafast photoisomerization of azobenzenes. researchgate.net Combining CASSCF with a second-order perturbation theory correction (CASPT2) can further improve the accuracy of the calculated energies. rsc.org These high-level calculations are crucial for mapping out the potential energy surfaces of the ground and excited states and identifying the key features that control the isomerization dynamics.

Simulation of Isomerization Reaction Pathways and Energy Barriers

Computational methods are essential for elucidating the detailed mechanisms of the trans ↔ cis isomerization of this compound. Two primary pathways are generally considered: rotation around the central N=N double bond and inversion at one of the nitrogen atoms.

DFT and CASSCF calculations can be used to map the potential energy surfaces along these reaction coordinates, allowing for the determination of the transition state structures and the associated energy barriers. nih.govrsc.org For the thermal (ground-state) isomerization, studies on similar aminoazobenzene derivatives suggest that the inversion mechanism is often favored. researchgate.net In contrast, the photoisomerization, which occurs on an excited-state potential energy surface, is generally believed to proceed via a rotational mechanism involving a twisted conical intersection with the ground state. researchgate.net

The calculated energy barriers for these processes are critical for understanding the thermal stability of the cis isomer and the efficiency of the photochemical switching.

Computational Studies on Structure-Property Relationships

Computational chemistry provides a powerful platform for establishing quantitative structure-property relationships (QSPRs) for azobenzene derivatives. By systematically varying the substituents on the azobenzene core and calculating the resulting changes in properties, researchers can gain insights into how molecular structure dictates function.

For this compound, computational studies can explore how modifications to the amino group or the addition of other substituents affect key properties such as:

Absorption Spectra: How do substituents shift the absorption maxima and influence the oscillator strengths of the n→π* and π→π* transitions? mdpi.com

Isomerization Quantum Yields: How does the molecular structure impact the efficiency of the photoisomerization process?

Thermal Half-life of the cis Isomer: How do electronic and steric effects influence the energy barrier for thermal back-isomerization, thereby affecting the stability of the metastable state? rsc.org

Correlating Substituent Effects with Photoisomerization Behavior

The photoisomerization of azobenzene and its derivatives is a complex process that can proceed through different mechanistic pathways, primarily rotation around the N=N double bond or inversion at one of the nitrogen atoms. researchgate.net Computational studies, particularly those using ab initio methods, have been crucial in determining how substituents influence the preferred pathway and its associated energy barriers. researchgate.netacs.org

The nature of the substituent plays a critical role in modulating the electronic structure of the azobenzene core, which in turn affects the isomerization dynamics. Electron-donating groups, such as the methylamino group in this compound, have been shown to increase the energy barrier for the thermal cis-to-trans isomerization in the ground state when proceeding via the inversion pathway. researchgate.netacs.org Conversely, electron-withdrawing groups tend to decrease this barrier. researchgate.netacs.org For the photoisomerization process, which occurs in electronically excited states, computational models predict that after excitation, the rotation mechanism becomes the dominant pathway for isomerization. researchgate.net

Studies comparing various substituted azobenzenes reveal a clear trend. For instance, research on the thermal isomerization of 4-(dimethylamino)azobenzene (a close analog of this compound) and its derivatives showed that the placement of other substituents, such as methyl or chloro groups, could either accelerate or retard the isomerization rate depending on their position. oup.com These experimental findings are rationalized through computational models that consider resonance stabilization in the transition state. oup.com The methylamino group, being a strong electron-donating "push" group, significantly influences the energetics of both the ground and excited states, a key factor in the design of azobenzene-based molecular switches. The electron-donating amino group at the para-position is known to lower the energy required for thermal back-isomerization from the cis to the trans form. mdpi.com

| Substituent Position | Effect on Isomerization Rate (Relative to Parent Compound) | Postulated Mechanism |

| 4-amino (electron-donating) | Decreases thermal isomerization rate | Inversion pathway barrier increased researchgate.netacs.org |

| 4-nitro (electron-withdrawing) | Increases thermal isomerization rate | Inversion pathway barrier decreased researchgate.netacs.org |

| 2-methyl | Increases rate | Steric and electronic effects on transition state oup.com |

| 2'-methyl | Decreases rate | Steric and electronic effects on transition state oup.com |

Predicting Nonlinear Optical Properties of Derivatives

Azobenzene derivatives with electron donor-acceptor groups, often called "push-pull" systems, are of significant interest for applications in nonlinear optics (NLO). researchgate.net Computational methods, especially Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of these molecules, such as the first-order hyperpolarizability (β), which governs second-harmonic generation. utm.mymdpi.com

For a molecule like this compound, the methylamino group acts as an electron donor (push) and the azobenzene system acts as a π-bridge. By adding an electron acceptor (pull) group at the 4'-position, a classic D-π-A chromophore is created. Theoretical calculations have shown that the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. researchgate.net

Computational studies allow for the in-silico design and screening of novel derivatives with enhanced NLO properties. By systematically modifying the structure—for example, by extending the π-conjugated system or introducing different donor/acceptor groups—researchers can predict which candidates are most promising for synthesis and experimental validation. researchgate.netnih.gov For example, calculations on various azobenzene derivatives have demonstrated that increasing the π-conjugation length or the donor/acceptor strength can lead to a significant enhancement of the two-photon absorption cross-section, a key parameter for third-order NLO applications. nih.gov The solvent environment also has a profound impact, with polar solvents often enhancing the NLO response, a phenomenon that can be accurately modeled. acs.org

| Molecule/System | Computational Method | Predicted First Hyperpolarizability (β) | Key Finding |

| Disperse Orange 3 Derivatives | DFT | Up to 42477.48 a.u. for derivative D19 | Extending conjugation and using strong donor/acceptor pairs dramatically increases β. researchgate.net |

| 4-hydroxyazobenzene | DFT | Not specified | NLO properties are sensitive to trans vs cis isomerization. utm.my |

| D-π-D Bis-azobenzenes | Quantum-chemical calculations | Significantly enhanced vs. unsubstituted analogs | Extending π-conjugation and adding donor groups boosts 2PA cross-section by an order of magnitude. nih.gov |

| Nitrothiazol-methoxyphenol Azo Dye | TD-DFT | 162 x 10⁻³⁰ esu (in water) | Solvent polarity greatly influences the NLO response, showing a large increase from gas phase to aqueous solution. acs.org |

Molecular Dynamics Simulations for Solvent and Environment Effects

Molecular dynamics (MD) simulations provide a dynamic, atomistic view of how a molecule like this compound behaves within a specific environment, such as a solvent or a polymer matrix. mdpi.com These simulations are crucial for understanding processes where the surrounding medium plays an active role, which is often the case for photoisomerization. acs.org

MD simulations have been used to study the photoisomerization of azobenzene in various solvents, revealing how solvent properties like viscosity and polarity affect the dynamics. acs.org For the trans → cis photoisomerization, an increase in solvent viscosity can delay the necessary torsional motion around the N=N bond and thus slow the excited-state decay. acs.org By combining quantum chemistry calculations with MD simulations, researchers can model macroscopic experimental observations, such as the electric field induced second harmonic generation (EFISH) of chromophores in solution, providing more accurate local field factors than standard theoretical models. nih.gov

Furthermore, MD simulations are employed to investigate the collective behavior of azobenzene derivatives in condensed phases, such as self-assembled aggregates. mdpi.com For example, simulations of columnar aggregates of azobenzene-containing molecules under irradiation show that photoisomerization induces defects and molecular reorientations, leading to a loss of the ordered columnar structure. mdpi.com These simulations are vital for designing photo-responsive materials where the bulk properties are controlled by the molecular-level switching of embedded azobenzene units. The simulations can model the effect of light by temporally changing the potential energy surface to trigger the trans-cis isomerization, allowing for the study of the resulting structural changes in the material over time. mdpi.com

Advanced Applications of 4 Methylamino Azobenzene in Functional Materials

Development of Molecular Switches and Rotors

Molecular switches and rotors are at the forefront of nanotechnology, representing the fundamental components of future molecular machines. 4-(Methylamino)azobenzene and its derivatives are exemplary photoswitches, capable of converting light energy into mechanical motion at the molecular level. mcgill.cawiley.com

Light-Controlled Switching Mechanisms

The switching mechanism of this compound is predicated on its photoisomerization. researchgate.net The more stable trans isomer can be converted to the higher-energy cis isomer by irradiation with light of a specific wavelength, typically in the UV or visible region. mdpi.com This process involves a significant change in molecular geometry, from a nearly planar trans form to a bent cis form. mdpi.com The reverse transformation from cis to trans can be triggered by irradiation with a different wavelength of light or can occur thermally in the dark. beilstein-journals.org This reversible process allows for the controlled switching of the molecule's state, which can be harnessed to induce larger-scale changes in a material. beilstein-journals.org

The efficiency and speed of this switching are influenced by the molecular environment and the presence of substituents on the azobenzene (B91143) core. For instance, the electron-donating methylamino group in this compound influences the absorption spectra and the kinetics of the isomerization process. mdpi.com

Multi-Mode Switching Properties in Metal Complexes

When this compound or similar azo-compounds are incorporated into metal complexes, their switching properties can be further modulated, leading to multi-modal control. researchgate.net The coordination of the azobenzene ligand to a metal center can influence the energy levels of the molecule, thereby altering the wavelengths required for isomerization. researchgate.net

Furthermore, the redox state of the metal center can be used as an additional stimulus to control the isomerization process. researchgate.net For example, in certain azo-conjugated metal complexes, the trans-cis isomerization can be controlled by a combination of light irradiation and the electrochemical oxidation or reduction of the metal ion. researchgate.net This dual-stimuli responsiveness opens up possibilities for creating more complex molecular machines where the switching can be gated by multiple inputs, a desirable feature for creating molecular logic gates and more sophisticated devices. Research has shown that the photoisomerization behavior of azobenzene-bound bis(terpyridine) complexes is highly dependent on the central metal, counterions, and solvents. researchgate.net

Photoactuators and Light-Responsive Soft Materials

The molecular-level motion of this compound can be amplified to generate macroscopic mechanical work in the form of photoactuators and light-responsive soft materials.

Photoinduced Crawling Motion of this compound Crystals

A remarkable demonstration of the power of collective molecular motion is the photoinduced crawling of single crystals of this compound. mdpi.comaist.go.jp Unlike other azobenzene derivatives that require both UV and visible light to induce motion, crystals of this compound can crawl on a surface when irradiated with only a single visible light source. wiley.comfrontiersin.org